6beta-Hydroxyestrone

Vue d'ensemble

Description

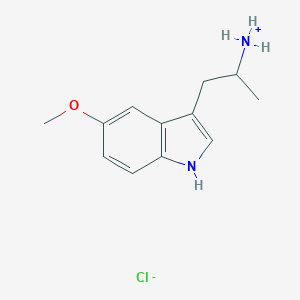

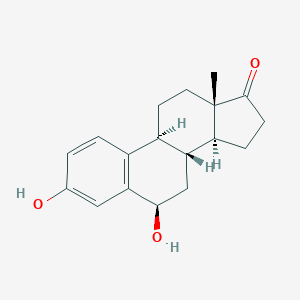

6beta-Hydroxyestrone is a 3-hydroxy steroid that is estrone substituted by a β-hydroxy group at position 6 . It is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6β-hydroxysteroid dehydrogenase (CYP3A4) .

Molecular Structure Analysis

The molecular formula of 6beta-Hydroxyestrone is C18H22O3 . The InChI code is InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16-,18+/m1/s1 .Applications De Recherche Scientifique

Epidemiological Study in Breast Cancer Risk

- The ratio of urinary 6beta-hydroxycortisol to cortisol is a measure of the activity of cytochrome p450 3A4 (CYP3A4), which catalyzes the formation of genotoxic estrogen, including 16alpha-hydroxyestrone. A study found a significant association between high urinary cortisol ratios and increased breast cancer risk in women, especially in those over 45 years of age. This suggests that high CYP3A4 activity might be a risk factor for breast cancer (Zheng et al., 2001).

Cytochrome CYP3A Activity

- A study investigated the effect of amiodarone on cytochrome CYP3A activity using the 24-hour urinary excretion of 6beta-hydroxycortisol. The findings suggest that amiodarone is an inhibitor of CYP3A activity, demonstrated by a significant decrease in the 6beta-hydroxycortisol to urinary free cortisol ratio (Micuda et al., 2001).

Influence on Monocyte Cell Proliferation

- Estrogen metabolites, including hydroxylated forms, can influence the proliferation of monocytes, as found in a study focusing on rheumatoid arthritis (RA) patients. Different estrogen metabolites demonstrated varying effects on monocyte proliferation, suggesting a potential role in modulating the immune response and contributing to RA synovial tissue hyperplasia (Capellino et al., 2008).

Renal Excretion in Autoimmune Diseases

- A study comparing renal excretion of estrogens in patients with rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) found a large shift towards mitogenic estrogens in relation to endogenous antiestrogens. This suggests that the conversion to mitogenic 16 alpha-hydroxyestrone is greatly upregulated in RA and SLE, contributing to the maintenance of the proliferative state in these diseases (Weidler et al., 2004).

Marker of Drug-Metabolizing Enzyme Activity

- 6beta-Hydroxycortisol urinary excretion is considered a good test to evaluate drug-metabolizing enzyme inducing or inhibiting properties of drugs when the subjects are their own controls. However, this test is not reliable enough to measure actual CYP3A4 activity, as reviewed in a study examining its application (Galteau & Shamsa, 2003).

Orientations Futures

While specific future directions for 6beta-Hydroxyestrone research are not available, it’s worth noting that research into similar compounds and their roles in various physiological processes is ongoing . This could potentially lead to new insights into the role and importance of 6beta-Hydroxyestrone in the future.

Propriétés

IUPAC Name |

(6R,8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTORTGVWUGQTHQ-UHOVARLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624497 | |

| Record name | (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Hydroxyestrone | |

CAS RN |

1229-25-0 | |

| Record name | (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)

![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)